
ALK-Inhibitor 1
Übersicht
Beschreibung
ALK-Inhibitor 1 ist eine Verbindung, die verwendet wird, um die Aktivität der Anaplastischen Lymphomkinase (ALK) zu hemmen. ALK ist eine Rezeptor-Tyrosinkinase, die eine entscheidende Rolle bei der Entwicklung und dem Fortschreiten bestimmter Krebsarten spielt, insbesondere des nicht-kleinzelligen Lungenkrebses.
Wissenschaftliche Forschungsanwendungen
ALK-Inhibitor 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug verwendet, um die Mechanismen der Tyrosinkinasehemmung zu untersuchen und neue Synthesemethoden zu entwickeln.
Biologie: Wird in Zellkulturstudien eingesetzt, um die Rolle der Anaplastischen Lymphomkinase in der Zellsignalgebung und beim Fortschreiten von Krebs zu untersuchen.
Medizin: Wird in präklinischen und klinischen Studien verwendet, um seine Wirksamkeit und Sicherheit als Therapeutikum zur Behandlung von Krebsarten mit Anaplastischen Lymphomkinase-Umstellungen zu bewerten.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und bei der Optimierung von Arzneimittelherstellungsprozessen eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung, indem er an die ATP-Bindungstasche des Anaplastischen Lymphomkinase-Proteins bindet, wodurch dessen Phosphorylierung und anschließende Aktivierung verhindert wird. Diese Hemmung stört die nachgeschalteten Signalwege, wie die STAT3- und AKT-Pfade, die für die Lebensfähigkeit und Proliferation von Tumorzellen entscheidend sind .
Wirkmechanismus
Target of Action
Anaplastic Lymphoma Kinase (ALK) Inhibitor 1 primarily targets the Anaplastic Lymphoma Kinase, a receptor tyrosine kinase . This kinase is part of the insulin receptor superfamily and is primarily expressed in the nervous system . It plays a crucial role in cellular proliferation, survival, and differentiation .
Mode of Action
ALK Inhibitor 1, like other tyrosine kinase inhibitors, works by inhibiting proteins involved in the abnormal growth of tumor cells . It functions by binding to the ATP pocket of the abnormal ALK protein, blocking its access to energy and deactivating it . This interaction with its targets leads to the inhibition of the ALK and subsequent downstream activation of STAT3 and AKT, resulting in reduced tumor cell viability .
Biochemical Pathways
The primary biochemical pathway affected by ALK Inhibitor 1 is the ALK signaling pathway . Upon binding of endogenous ALKAL1 and ALKAL2 ligands to the extracellular domains of ALK, dimerization and autophosphorylation of the intracellular kinase domains lead to the activation of downstream signaling pathways . These pathways are critical for cellular proliferation, survival, and differentiation . The inhibition of ALK by ALK Inhibitor 1 prevents this phosphorylation and subsequent downstream activation .
Pharmacokinetics
For instance, some inhibitors have shown low solubility, high metabolic clearance, and poor permeability . These factors can impact the bioavailability of the drug and its effectiveness in reaching and interacting with its target.
Result of Action
The molecular and cellular effects of the action of ALK Inhibitor 1 include a significant reduction in tumor cell viability . By inhibiting the ALK, the drug prevents the activation of downstream signaling pathways that are critical for tumor cell proliferation and survival . This leads to a decrease in the growth of tumor cells .
Action Environment
The action, efficacy, and stability of ALK Inhibitor 1 can be influenced by various environmental factors. For instance, the genetic makeup of the tumor cells, including the presence of specific ALK rearrangements, can affect the drug’s effectiveness . Additionally, the drug’s efficacy can vary between global and Asian patients with advanced ALK-positive non-small-cell lung cancer . Therefore, patient-specific factors and the tumor microenvironment can significantly influence the action of ALK Inhibitor 1.
Biochemische Analyse
Biochemical Properties
ALK Inhibitor 1 functions by binding to the ATP-binding pocket of the ALK protein, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which are crucial for cell proliferation and survival. ALK Inhibitor 1 interacts with several biomolecules, including the ALK protein itself, and other proteins involved in the signaling cascade, such as phosphoinositide 3-kinase (PI3K) and signal transducer and activator of transcription 3 (STAT3). These interactions are primarily inhibitory, leading to a reduction in the activity of these signaling pathways .
Cellular Effects
ALK Inhibitor 1 has profound effects on various cell types, particularly cancer cells that harbor ALK mutations or rearrangements. In these cells, the compound inhibits cell proliferation, induces apoptosis, and reduces cell migration and invasion. The inhibition of ALK by ALK Inhibitor 1 disrupts several key cellular processes, including cell signaling pathways like the PI3K/AKT and MAPK pathways, gene expression, and cellular metabolism. This leads to a decrease in the expression of genes involved in cell cycle progression and survival .
Molecular Mechanism
The molecular mechanism of ALK Inhibitor 1 involves its binding to the ATP-binding pocket of the ALK protein, which prevents the kinase from phosphorylating its substrates. This inhibition blocks the activation of downstream signaling pathways that are essential for tumor cell survival and proliferation. Additionally, ALK Inhibitor 1 can induce conformational changes in the ALK protein, further reducing its activity. The compound also affects gene expression by inhibiting the transcription of genes regulated by ALK signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ALK Inhibitor 1 have been observed to change over time. Initially, the compound effectively inhibits ALK activity and reduces tumor cell viability. Over extended periods, some cells may develop resistance to the inhibitor, leading to a resurgence in cell proliferation. The stability of ALK Inhibitor 1 is generally high, but it can degrade under certain conditions, which may affect its long-term efficacy. Long-term studies have shown that continuous exposure to ALK Inhibitor 1 can lead to adaptive changes in cellular function, including alterations in signaling pathways and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of ALK Inhibitor 1 vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, ALK Inhibitor 1 can induce toxic effects, including weight loss, liver toxicity, and hematological abnormalities. The therapeutic window for ALK Inhibitor 1 is therefore narrow, and careful dose optimization is required to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
ALK Inhibitor 1 is involved in several metabolic pathways, primarily those related to its metabolism and clearance from the body. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites are then excreted through the urine and feces. ALK Inhibitor 1 can also affect metabolic flux by inhibiting key enzymes involved in cellular metabolism, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of ALK Inhibitor 1 within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, ALK Inhibitor 1 can bind to intracellular proteins, which facilitate its distribution to different cellular compartments. The compound can also accumulate in certain tissues, such as the liver and kidneys, where it is metabolized and excreted .
Subcellular Localization
ALK Inhibitor 1 is primarily localized in the cytoplasm, where it exerts its inhibitory effects on the ALK protein. The compound can also be found in other subcellular compartments, such as the nucleus and mitochondria, where it may affect additional cellular processes. The subcellular localization of ALK Inhibitor 1 is influenced by various factors, including its chemical properties and interactions with intracellular proteins. Post-translational modifications, such as phosphorylation, can also affect the targeting and activity of ALK Inhibitor 1 within cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ALK-Inhibitor 1 umfasst in der Regel mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließenden Kupplungsreaktionen. Ein gängiger Syntheseweg beinhaltet die Verwendung von 2,4,5-Trichlorpyrimidin und 2-(Dimethylphospho)anilin, die unter Einwirkung eines Säurebinders eine Substitutionsreaktion eingehen, um ein Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann durch verschiedene chemische Reaktionen weiterverarbeitet, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Hochskalierung der Labor-Synthesemethoden, um die Verbindung in großen Mengen herzustellen. Dies erfordert oft die Optimierung der Reaktionsbedingungen, der Reinigungsprozesse und der Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
ALK-Inhibitor 1 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriumazid. Die Reaktionsbedingungen beinhalten oft spezifische Temperaturen, Drücke und Lösungsmittel, um die Ausbeute und Selektivität der gewünschten Produkte zu optimieren .
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu ALK-Inhibitor 1 umfassen:
Crizotinib: Ein ALK-Inhibitor der ersten Generation, der auch ROS1 und MET angreift.
Ceritinib: Ein ALK-Inhibitor der zweiten Generation mit verbesserter Hirndurchdringung und Wirksamkeit.
Alectinib: Ein weiterer ALK-Inhibitor der zweiten Generation, der für seine hohe Spezifität und Hirndurchdringung bekannt ist.
Brigatinib: Ein ALK-Inhibitor der zweiten Generation, der auch mutierte Formen des epidermal growth factor receptors (EGFR) hemmt.
Lorlatinib: Ein ALK-Inhibitor der dritten Generation mit überlegener Wirksamkeit gegen Hirnmetastasen .
Einzigartigkeit
This compound ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für das Anaplastische Lymphomkinase-Protein, was ihn zu einem starken Inhibitor mit einem von anderen ähnlichen Verbindungen abweichenden Wirkmechanismus macht. Seine Fähigkeit, Resistenzen zu überwinden und seine Wirksamkeit bei der Behandlung von Metastasen im zentralen Nervensystem unterstreichen seine Einzigartigkeit .
Biologische Aktivität
Anaplastic lymphoma kinase (ALK) inhibitors have emerged as pivotal agents in the treatment of cancers associated with ALK rearrangements, particularly non-small cell lung cancer (NSCLC). Among these inhibitors, ALK Inhibitor 1 (often referred to by its development name, crizotinib) has shown significant biological activity against tumors expressing the EML4-ALK fusion protein. This article delves into the biological activity of ALK Inhibitor 1, highlighting its mechanism of action, efficacy in clinical settings, and relevant case studies.
ALK inhibitors target the ALK protein, which is often aberrantly activated in various cancers due to genetic rearrangements. The most notable is the EML4-ALK fusion gene, which results in a constitutively active tyrosine kinase that drives oncogenesis. ALK Inhibitor 1 inhibits this kinase activity, leading to reduced cell proliferation and increased apoptosis in ALK-dependent tumors.
Efficacy and Clinical Outcomes
Clinical Trials and Studies:
Crizotinib was the first ALK inhibitor approved for clinical use, demonstrating significant efficacy in patients with ALK-positive NSCLC. Key findings from clinical trials include:
- PROFILE 1001 Study: This phase I trial reported an overall response rate (ORR) of approximately 60% among patients treated with crizotinib, with a median progression-free survival (PFS) of 8 to 10 months .
- PROFILE 1014 Trial: A phase III study comparing crizotinib to standard chemotherapy showed a superior PFS of 10.9 months versus 7 months for chemotherapy (HR 0.45; 95% CI: 0.35–0.60) .
These studies underscore the effectiveness of crizotinib as a first-line treatment option for patients with advanced ALK-positive NSCLC.
Case Studies
Several case studies illustrate the clinical impact of ALK Inhibitor 1:
-
Case Study of Advanced Lung Cancer:
- A patient with advanced lung squamous cell carcinoma (LSCC) harboring the EML4-ALK rearrangement was treated with crizotinib and subsequently alectinib. The patient showed a clinical complete response after switching to immunotherapy following resistance to second-generation TKIs .
- The median PFS for treated patients was reported at 6.4 months , highlighting the challenges faced in treating LSCC compared to other NSCLC subtypes .
-
Real-World Treatment Patterns:
- A retrospective cohort study assessed treatment patterns among patients receiving ALK TKIs at UCSF from January 2012 to November 2021. Of the 117 patients analyzed, those on crizotinib exhibited various adverse events leading to treatment modifications, including dose adjustments primarily due to liver toxicity and bradycardia .
Comparative Analysis of ALK Inhibitors
The table below summarizes key biological activities and clinical outcomes associated with various ALK inhibitors:
ALK Inhibitor | Efficacy (ORR) | Median PFS (months) | Adverse Events |
---|---|---|---|
Crizotinib | ~60% | 8-10 | Liver toxicity, bradycardia |
Alectinib | ~80% | 34.8 | Fatigue, liver toxicity |
Brigatinib | ~74% | 24 | Hypertension, nausea |
Eigenschaften
IUPAC Name |
2-[[5-bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSDLONCFCQDGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647725 | |
Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761436-81-1 | |
Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What prompted the optimization of ALK Inhibitor 1 analogs?
A: Researchers sought to improve the metabolic stability of ALK Inhibitor 1 analogs. This optimization process aimed to enhance pharmacokinetic parameters and in vitro activity against clinically observed resistance mutations in Anaplastic Lymphoma Kinase (ALK). []
Q2: Did the optimization of ALK Inhibitor 1 lead to any unexpected discoveries?
A: Yes, the optimization process unexpectedly led to the discovery of compounds with dual activity against both ALK and Focal Adhesion Kinase (FAK). This finding was significant because FAK activation, often through amplification or overexpression, is a hallmark of many invasive solid tumors and metastasis. []
Q3: Can you provide an example of a successful outcome from this optimization process?
A: The optimization efforts based on ALK Inhibitor 1 resulted in the discovery of compound 27b. This compound exhibits dual FAK/ALK inhibitory activity and progressed to clinical stages. Research on 27b encompassed structure-activity relationship (SAR) studies, in vitro and in vivo pharmacology, and pharmacokinetics. []
Q4: Were any other structural scaffolds investigated for TSSK2 inhibition besides the pyrrolopyrimidine core of ALK Inhibitor 1?
A: Yes, in addition to the pyrrolopyrimidine scaffold of ALK Inhibitor 1, researchers also explored pyrimidine-based structures for their inhibitory activity against Testis-Specific Serine/Threonine Kinase 2 (TSSK2). This exploration led to the identification of compound 19, a novel pyrimidine-based TSSK2 inhibitor with an IC50 of 66 nM. Importantly, compound 19 lacks the structural features associated with potential metabolic activation, making it a promising lead for further development. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.